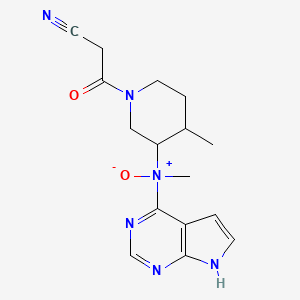

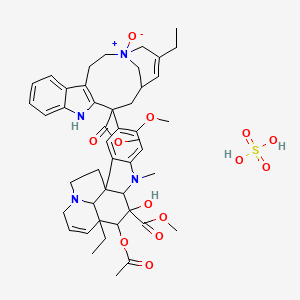

Tofacitinib Impurity 24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CP-690550N-oxyde implique généralement l'oxydation du Tofacitinib. Une méthode courante pour oxyder les amines tertiaires en N-oxydes consiste à utiliser des agents oxydants tels que le peroxyde d'hydrogène ou les peracides. Par exemple, une procédure typique peut impliquer l'utilisation de peroxyde d'hydrogène d'urée (UHP) en présence d'un catalyseur tel que le méthyltrioxorhène (MTO) dans le méthanol .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du CP-690550N-oxyde ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification robustes pour isoler le produit N-oxyde souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Le CP-690550N-oxyde peut subir diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent ramener le N-oxyde à l'amine parente.

Substitution : Les N-oxydes peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, peracides et catalyseurs tels que le méthyltrioxorhène.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique.

Substitution : Nucléophiles tels que les halogénures ou les alcoolates dans des conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation produit généralement des produits oxydés d'ordre supérieur, tandis que la réduction produirait l'amine parente.

Applications de la recherche scientifique

Le CP-690550N-oxyde a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour étudier le comportement des N-oxydes.

Biologie : Investigated for its effects on various biological pathways, particularly those involving JAK-STAT signaling.

Mécanisme d'action

Le mécanisme d'action du CP-690550N-oxyde implique l'inhibition des Janus kinases (JAK), en particulier JAK3. En inhibant ces kinases, le composé interfère avec la voie de signalisation JAK-STAT, qui est cruciale pour la signalisation de diverses cytokines impliquées dans les réponses immunitaires . Cette inhibition entraîne une réduction de la prolifération et de l'activation des cellules immunitaires, exerçant ainsi des effets immunosuppresseurs.

Applications De Recherche Scientifique

CP-690550N-oxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study the behavior of N-oxides.

Biology: Investigated for its effects on various biological pathways, particularly those involving JAK-STAT signaling.

Medicine: Explored for its potential therapeutic effects in autoimmune diseases and organ transplant rejection.

Mécanisme D'action

The mechanism of action of CP-690550N-oxide involves the inhibition of Janus kinases (JAKs), particularly JAK3. By inhibiting these kinases, the compound interferes with the JAK-STAT signaling pathway, which is crucial for the signaling of various cytokines involved in immune responses . This inhibition leads to reduced proliferation and activation of immune cells, thereby exerting immunosuppressive effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Tofacitinib : Le composé parent, également un inhibiteur de JAK.

Ruxolitinib : Un autre inhibiteur de JAK utilisé pour la myélofibrose et la polycythémie vraie.

Baricitinib : Un inhibiteur de JAK utilisé pour la polyarthrite rhumatoïde.

Unicité

Le CP-690550N-oxyde est unique en raison de son état d'oxydation spécifique, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à son composé parent, le Tofacitinib. Cette unicité peut potentiellement conduire à des applications thérapeutiques et des profils d'efficacité différents .

Propriétés

Formule moléculaire |

C16H20N6O2 |

|---|---|

Poids moléculaire |

328.37 g/mol |

Nom IUPAC |

N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide |

InChI |

InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) |

Clé InChI |

BKXHGXXDZRQCDL-UHFFFAOYSA-N |

SMILES canonique |

CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)

![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)

![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)

![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)